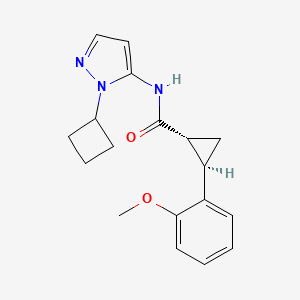![molecular formula C19H20N4O2 B7351778 [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B7351778.png)
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is not fully understood. However, it has been proposed that this compound acts as a selective inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as learning and memory. By inhibiting AChE, this compound may increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has high affinity and selectivity for AChE. In addition, it has been shown to have good blood-brain barrier permeability, which is important for its potential use as a drug candidate for neurological disorders. However, the physiological effects of this compound in vivo are not fully understood and require further investigation.
実験室実験の利点と制限
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it has high affinity and selectivity for AChE, which makes it a useful tool for studying the role of AChE in various physiological processes. In addition, its good blood-brain barrier permeability makes it a potential drug candidate for neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its physiological effects.
将来の方向性
There are several future directions for research on [(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone. One direction is to further investigate its potential as a drug candidate for neurological disorders such as Alzheimer's disease. In addition, more studies are needed to fully understand its mechanism of action and physiological effects in vivo. Furthermore, its potential as a radioligand for imaging studies in PET should be explored. Overall, this compound has great potential for various applications and warrants further investigation.
合成法
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is synthesized through a multistep process. The first step involves the reaction of N-benzylpyrrolidine with 1-methylbenzotriazole-5-carboxylic acid in the presence of a coupling agent such as EDC. The resulting intermediate is then treated with TFA to obtain the final product. This synthesis method has been optimized for high yield and purity.
科学的研究の応用
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. In addition, it has been studied for its potential as a radioligand for imaging studies in positron emission tomography (PET).
特性
IUPAC Name |
[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(1-methylbenzotriazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-17-8-7-14(10-16(17)20-21-22)19(25)23-11-15(18(24)12-23)9-13-5-3-2-4-6-13/h2-8,10,15,18,24H,9,11-12H2,1H3/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHTXUSXXAPIBR-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3CC(C(C3)O)CC4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3C[C@H]([C@@H](C3)O)CC4=CC=CC=C4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-3-hydroxy-3-methylbutan-2-yl]-5-(morpholin-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B7351716.png)

![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(6-ethoxypyridin-2-yl)ethanone](/img/structure/B7351718.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-[3-(difluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7351729.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B7351734.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(2-methylpropyl)pyrazol-3-yl]methanone](/img/structure/B7351735.png)
![2-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]-4,5-dimethyl-1,2,4-triazol-3-one](/img/structure/B7351737.png)
![(2R)-1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(2-chlorophenyl)-2-hydroxyethanone](/img/structure/B7351743.png)
![N-[2-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7351751.png)
![6-[(3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carbonyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7351753.png)
![1-[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-2-(3-hydroxy-4-methylphenyl)ethanone](/img/structure/B7351761.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-(5-pyridin-4-yl-1H-pyrazol-4-yl)methanone](/img/structure/B7351768.png)
![[(3R,4S)-3-benzyl-4-hydroxypyrrolidin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7351775.png)